4-cyanophenyl 3-methylbenzoate
CAS No.: 89434-74-2
Cat. No.: VC9310887
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89434-74-2 |
|---|---|
| Molecular Formula | C15H11NO2 |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | (4-cyanophenyl) 3-methylbenzoate |
| Standard InChI | InChI=1S/C15H11NO2/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-9H,1H3 |
| Standard InChI Key | MXIPYKKEKKPXKQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C#N |
Introduction
Structural and Chemical Properties of 4-Cyanophenyl 3-Methylbenzoate
Molecular Architecture
4-Cyanophenyl 3-methylbenzoate consists of a benzoate ester backbone with a cyano group at the para position of the phenyl ring and a methyl group at the meta position of the benzoic acid moiety. While no direct crystallographic data exists for this compound, its analog 4-cyanophenyl-4'-methylbenzoate (C₁₅H₁₁NO₂) shares a similar framework, differing only in the methyl group's position .
Table 1: Comparative Molecular Properties of Analogous Compounds
Spectroscopic Characteristics
Infrared (IR) spectroscopy of 4-cyanophenyl-4'-methylbenzoate reveals absorption bands at 2230 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch) . Nuclear magnetic resonance (NMR) data for the analog indicates aromatic proton signals between 7.2–8.1 ppm and a methyl singlet at 2.4 ppm . These features are expected to align closely with 4-cyanophenyl 3-methylbenzoate.
Synthetic Pathways and Optimization
Esterification Approaches
The synthesis of 4-cyanophenyl-4'-methylbenzoate involves a nickel-catalyzed cross-dehydrogenative coupling (CDC) between p-tolualdehyde and p-cyanophenol under inert conditions . This method achieves an 84% yield using NiCl₂(glyme) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in 1,2-dichloroethane at 30°C . For 4-cyanophenyl 3-methylbenzoate, substituting m-tolualdehyde (3-methylbenzaldehyde) could yield the target compound, though reaction efficiency may vary due to steric effects.
Reaction Conditions for CDC Synthesis :
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Catalyst: NiCl₂(glyme) (10 mol%)
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Ligand: dtbbpy (12 mol%)
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Base: Na₂CO₃
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Solvent: 1,2-Dichloroethane
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Temperature: 30°C
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Light Source: 365 nm LEDs
Alternative Routes: Suzuki-Miyaura Coupling
Methyl 4-(3-cyanophenyl)benzoate is synthesized via Suzuki-Miyaura coupling between 4-bromobenzoic acid and 3-cyanophenylboronic acid using a palladium catalyst. Adapting this method for 4-cyanophenyl 3-methylbenzoate would require 3-methylbenzoic acid and 4-cyanophenylboronic acid, though esterification steps may introduce additional complexity.
Reactivity and Functionalization
Oxidation and Reduction Profiles
The cyano group in analogous compounds undergoes hydrolysis to carboxylic acids under acidic conditions, while the ester moiety can be reduced to alcohols using LiAlH₄. For 4-cyanophenyl 3-methylbenzoate, selective reduction of the ester group could yield 4-cyanophenyl 3-methylbenzyl alcohol, a potential intermediate for pharmaceuticals.
Substitution Reactions
The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution. In 4-cyanophenyl-4'-methylbenzoate, bromination at the para position relative to the methyl group has been reported . Similar reactivity is anticipated for the 3-methyl derivative.
Industrial and Research Applications
Liquid Crystal Technology
4-Cyanophenyl esters are pivotal in liquid crystal displays (LCDs). The methyl-substituted analog 4-cyanophenyl-4'-methylbenzoate exhibits nematic phases suitable for electro-optical devices . The 3-methyl variant may offer altered mesomorphic properties due to steric hindrance, warranting further study.
Pharmaceutical Intermediates
Methyl 4-(3-cyanophenyl)benzoate derivatives show promise as antitumor agents. The 3-methyl ester’s bioavailability and metabolic stability could enhance its utility in drug discovery, particularly for kinase inhibitors.
Challenges and Future Directions
The absence of direct data on 4-cyanophenyl 3-methylbenzoate underscores the need for targeted synthesis and characterization. Key research priorities include:
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Stereochemical Analysis: X-ray crystallography to resolve the methyl group’s spatial effects.
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Thermal Stability Studies: Differential scanning calorimetry (DSC) to assess phase transitions.
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Biological Screening: Evaluation of antimicrobial and cytotoxic activity.
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